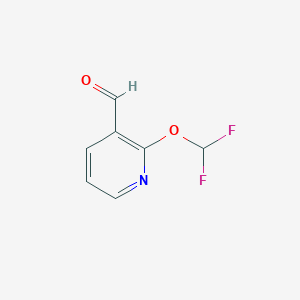

2-(Difluoromethoxy)nicotinaldehyde

Übersicht

Beschreibung

2-(Difluoromethoxy)nicotinaldehyde is a chemical compound that belongs to the class of nicotinamide derivatives. It is characterized by its yellow crystalline solid form and has a molecular formula of C7H5F2NO2 with a molecular weight of 173.12 g/mol. This compound is utilized in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of nicotinaldehyde using difluoromethylating agents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of 2-(Difluoromethoxy)nicotinaldehyde involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic attacks, forming intermediates for heterocyclic systems:

-

Oxime formation : Reacts with hydroxylamine hydrochloride in ethanol to yield (E)-2-(difluoromethoxy)nicotinaldehyde oxime (85–87% yield) under mild conditions (rt, 1 h) .

-

Imine synthesis : Condenses with primary amines (e.g., pyridin-3-ylmethanamine) via reductive amination using NaCNBH₃, producing substituted imines (60–74% yield) .

Table 1: Representative Nucleophilic Additions

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxime formation | NH₂OH·HCl, EtOH, rt, 1 h | (E)-Oxime derivative | 85–87% | |

| Reductive amination | Pyridin-3-ylmethanamine, NaCNBH₃ | Substituted imine | 60–74% |

Condensation Reactions

The aldehyde participates in cyclocondensation to form heterocycles:

-

Isoxazole synthesis : Reacts with hydroxylamine derivatives and N-chlorosuccinimide (NCS) in DMF to generate (Z)-imidoyl chlorides, which undergo CuI-catalyzed cyclization with alkynes (e.g., 1-ethynyl-4-fluorobenzene) to yield 3,5-disubstituted isoxazoles (74% yield) .

-

Schiff base formation : Forms stable Schiff bases with aromatic amines in DMSO at 80°C .

Cross-Coupling Reactions

The bromine atom (if present in analogs) enables transition-metal-catalyzed couplings:

-

Suzuki-Miyaura coupling : A boronic acid derivative reacts with aryl halides under Pd catalysis (e.g., 5-bromo-2-(difluoromethoxy)nicotinaldehyde couples with pyridine-3-boronic acid to form biaryl products) .

-

Sonogashira coupling : Alkyne derivatives form C–C bonds with halogenated nicotinaldehydes using CuI/KHCO₃ in THF/t-BuOH .

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-Bromo-2-(difluoromethoxy)nicotinaldehyde | 70–82% | |

| Sonogashira | CuI, KHCO₃ | 3-Iodopyrazin-2-amine | 61–74% |

Electrophilic Aromatic Substitution

The difluoromethoxy group directs electrophiles to specific positions:

-

Nitration : Preferentially occurs at the 5-position of the pyridine ring due to the electron-withdrawing effect of the difluoromethoxy group .

-

Halogenation : Bromination with NBS in DMF yields 5-bromo-2-(difluoromethoxy)nicotinaldehyde, a key intermediate for further functionalization .

Oxidation and Reduction

-

Oxidation : The aldehyde group is stable under mild oxidizing conditions but converts to carboxylic acids with strong oxidizers like KMnO₄.

-

Reduction : Sodium borohydride reduces the aldehyde to 2-(difluoromethoxy)nicotinyl alcohol, a precursor for ester derivatives .

Functional Group Transformations

-

Protection/deprotection : The aldehyde is protected as an acetal using ethylene glycol and BF₃·Et₂O, enabling selective modifications at other sites .

-

Grignard reactions : Reacts with organomagnesium halides to form secondary alcohols, though steric hindrance from the difluoromethoxy group limits yields .

Electronic Effects of the Difluoromethoxy Group

-

Resonance and inductive effects : The –OCF₂ group withdraws electrons via induction, deactivating the ring and directing electrophiles to meta/para positions.

-

Hydrogen-bonding interactions : The fluorine atoms participate in weak H-bonds, influencing crystal packing and solubility.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(Difluoromethoxy)nicotinaldehyde is being investigated for its potential therapeutic applications:

- Drug Development: Its interactions with biological targets make it a candidate for the development of new pharmaceuticals. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, influencing various biological pathways.

- Neurological Research: Preliminary studies suggest that derivatives of this compound may have implications in treating neurological disorders, similar to other nicotinamide derivatives .

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex molecules:

- Reagent in Organic Reactions: It can participate in various chemical reactions, including oxidation to form carboxylic acids or reduction to alcohols. Its difluoromethoxy group enhances its reactivity and stability, making it valuable for synthesizing derivatives that possess specific properties .

Environmental Research

Research indicates that compounds like this compound may play a role in environmental studies:

- Biodegradation Studies: Understanding how such compounds interact with environmental factors can help assess their ecological impact and potential degradation pathways .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The difluoromethoxy group can influence the compound’s reactivity and stability, enhancing its interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Nicotinaldehyde: Shares the nicotinamide backbone but lacks the difluoromethoxy group.

2-(Trifluoromethoxy)nicotinaldehyde: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

2-(Methoxy)nicotinaldehyde: Contains a methoxy group instead of a difluoromethoxy group.

Uniqueness: 2-(Difluoromethoxy)nicotinaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for specific applications where these properties are advantageous .

Biologische Aktivität

2-(Difluoromethoxy)nicotinaldehyde is a fluorinated derivative of nicotinaldehyde, which has garnered attention for its potential biological activities. This compound's unique structural features, including the difluoromethoxy group, may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C₇H₆F₂N₁O

- Molecular Weight : 165.13 g/mol

- Structure : The compound features a pyridine ring with an aldehyde functional group and a difluoromethoxy substituent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, potentially due to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases and phosphatases, which are crucial for cell signaling and proliferation. This inhibition can lead to altered cellular responses, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Binding Affinity : The difluoromethoxy group enhances the compound's lipophilicity, improving its membrane permeability and binding affinity to target proteins.

- Enzyme Interaction : It may modulate the activity of enzymes by fitting into their active sites or altering their conformational states, thereby inhibiting their function .

Case Studies

- Antibacterial Efficacy : In a controlled study, this compound was tested against multiple strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for E. coli, suggesting potent antibacterial properties .

- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins. This dual action highlights its potential as an anticancer agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cytotoxicity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Nicotinaldehyde | Moderate | Low | Moderate |

| 4-Bromo-nicotinaldehyde | Low | Moderate | Low |

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9)12-6-5(4-11)2-1-3-10-6/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSRUFAAFDRBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247567 | |

| Record name | 3-Pyridinecarboxaldehyde, 2-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222104-51-8 | |

| Record name | 3-Pyridinecarboxaldehyde, 2-(difluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2222104-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxaldehyde, 2-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.